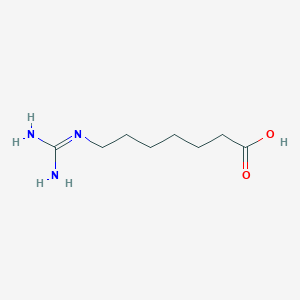![molecular formula C15H16BrN7 B8537280 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8537280.png)
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a bromine atom, a piperazine ring, and an imidazo[1,2-a]pyrazine core, making it a versatile scaffold for drug development and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through intramolecular cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions or nucleophilic substitutions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .
科学的研究の応用
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 6-Bromo-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride .
- 5-(piperazin-1-yl)pyridin-2-amine .
Uniqueness
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features, such as the imidazo[1,2-a]pyrazine core and the presence of both bromine and piperazine moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
分子式 |
C15H16BrN7 |
|---|---|
分子量 |
374.24 g/mol |
IUPAC名 |
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H16BrN7/c16-12-10-23-8-5-18-15(23)14(20-12)21-13-2-1-11(9-19-13)22-6-3-17-4-7-22/h1-2,5,8-10,17H,3-4,6-7H2,(H,19,20,21) |
InChIキー |
DYVTWJRTPFCQHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CN=C(C=C2)NC3=NC(=CN4C3=NC=C4)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(Methylsulfanyl)-2-nitroethenyl]prop-2-yn-1-amine](/img/structure/B8537206.png)
![3-(1H-Pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8537208.png)
![3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester](/img/structure/B8537209.png)
![Tert-butyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-8-ylcarbamate](/img/structure/B8537214.png)
![O-[(Pyridin-3-yl)methyl] (4-cyanophenyl)carbamothioate](/img/structure/B8537222.png)






![benzyl N-[4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyphenyl]carbamate](/img/structure/B8537273.png)

![4-[(Thiazol-2-ylmethyl)sulfanyl]aniline](/img/structure/B8537283.png)
